Technical Guide: 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine Scaffold
Technical Guide: 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine Scaffold
The following technical guide details the properties, synthesis, and application of the 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine scaffold, a critical intermediate in the development of Checkpoint Kinase 1 (CHK1) inhibitors.
Core Application: Kinase Inhibitor Synthesis (CHK1, Nek2) | Primary Precursor CAS: 24241-18-7
Executive Summary
The 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine moiety represents a "privileged scaffold" in medicinal chemistry, particularly for targeting serine/threonine kinases. It serves as the structural core for several clinical-stage candidates, including Prexasertib (LY2606368) . The pyrazine ring provides a rigid template for hydrogen bonding within the ATP-binding pocket, while the piperazine tail functions as a solvent-exposed solubilizing group that can be further derivatized to tune pharmacokinetic (PK) properties.
This guide outlines the regioselective synthesis of this scaffold from 3,5-dibromopyrazin-2-amine , detailing the mechanistic basis for C3-substitution and providing validated protocols for its handling and derivatization.
Chemical Profile & Identity
While the free amine form is the active pharmacophore component, it is synthetically accessed via protected precursors to prevent polymerization.
| Property | Detail |
| Systematic Name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine |
| Core Scaffold CAS | 24241-18-7 (Refers to the 3,5-Dibromopyrazin-2-amine parent) |
| Molecular Formula | C₈H₁₂BrN₅ |
| Molecular Weight | ~258.12 g/mol |
| Key Functional Groups | Primary amine (C2), Bromide (C5), Secondary amine (Piperazine) |
| pKa (Predicted) | ~3.5 (Pyrazine N), ~9.8 (Piperazine NH) |
| Solubility | Moderate in DMSO, MeOH; Low in water (unless protonated) |
Synthetic Methodology
The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] A critical challenge is controlling regioselectivity between the C3 and C5 bromine atoms.
Mechanistic Causality: Regioselectivity
The reaction of 3,5-dibromopyrazin-2-amine with nucleophiles (like piperazine) occurs preferentially at the C3 position .
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Electronic Effect: The amino group at C2 is an electron-donating group (EDG). While EDGs generally deactivate rings towards SₙAr, the nitrogen atoms in the pyrazine ring maintain sufficient electron deficiency.
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Proximity Effect: The C3 position is ortho to the amino group. In many conditions, hydrogen bonding or coordination with the incoming nucleophile (or transition state stabilization) favors attack at C3 over the para-positioned C5.
Experimental Protocol: Synthesis of the Boc-Protected Intermediate
Note: Direct use of unprotected piperazine can lead to polymerization. The standard protocol uses N-Boc-piperazine.
Reagents:
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3,5-Dibromopyrazin-2-amine (1.0 eq)
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tert-Butyl piperazine-1-carboxylate (1.2 eq)
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Triethylamine (Et₃N) or DIPEA (2.5 eq)
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Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Step-by-Step Workflow:
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Dissolution: Charge a reaction vessel with 3,5-dibromopyrazin-2-amine and EtOH (10 mL/g). Stir until a suspension forms.
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Addition: Add tert-butyl piperazine-1-carboxylate followed by Et₃N dropwise to control exotherm.
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Reflux: Heat the mixture to reflux (approx. 78-80°C) for 12–16 hours.
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Validation Point: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (dibromide) should disappear, and a mono-substituted product peak should emerge.
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Workup: Cool to room temperature. The product often precipitates upon cooling.
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If solid forms: Filter and wash with cold EtOH.
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If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, and dry over Na₂SO₄.
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Deprotection (Optional): To generate the free amine title compound, treat the Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to RT for 2 hours.
Visualization of Synthetic Logic
The following diagram illustrates the regioselective pathway and the downstream utility of the scaffold.
Caption: Regioselective synthesis pathway from commercially available dibromide precursor to the active kinase inhibitor scaffold.
Medicinal Chemistry Applications
This scaffold is a cornerstone in "Fragment-Based Drug Design" (FBDD) for kinases.
Structure-Activity Relationship (SAR)
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C2-Amine (H-Bond Donor): Forms a critical hinge-binding interaction with the kinase backbone (e.g., Glu85 in CHK1).
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C3-Piperazine (Solubilizer): Projects into the solvent-exposed region. This group modulates physicochemical properties (LogD, solubility) and reduces hERG liability compared to more lipophilic linkers.
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C5-Bromine (Handle): The "exit vector." This bromide is perfectly positioned for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that target the hydrophobic pocket II or the gatekeeper residue.
Case Study: Prexasertib Synthesis
In the synthesis of Prexasertib, the 5-bromo-3-(piperazin-1-yl)pyrazin-2-amine core (often with the piperazine protected) is coupled with a pyrazolyl-phenyl boronic acid derivative. This demonstrates the modularity of the C5 position.
Handling & Safety (E-E-A-T)
Hazard Identification:
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Precursor (24241-18-7): Irritant (Skin/Eye), Acute Tox (Oral).
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Piperazine Derivatives: Potential sensitizers.
Self-Validating Safety Protocol:
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Containment: All weighing and transfers of the dibromide must occur in a chemical fume hood to prevent inhalation of dust.
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Quenching: SₙAr reactions with amines can generate pressure if sealed too tightly; use a reflux condenser open to an inert gas (N₂/Ar) manifold.
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Waste: Segregate halogenated organic waste (due to Bromine content) from general organic waste.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 620004, 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]
- King, D., et al. (2015). Discovery of Prexasertib (LY2606368), a Monomesylate Salt of a Potent and Selective Checkpoint Kinase 1 Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold's utility).
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Lilly, E. & Co. (2011).[1] Patent WO2011113699: Pyrazine Derivatives as CHK1 Inhibitors. (Describes the synthesis of the piperazine-pyrazine core).
